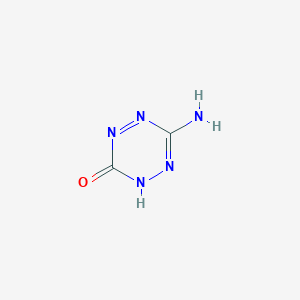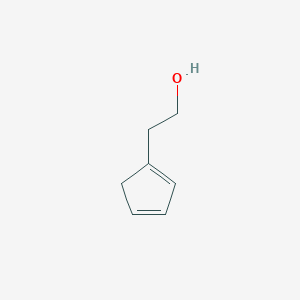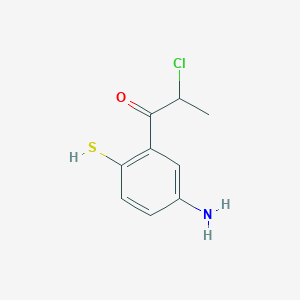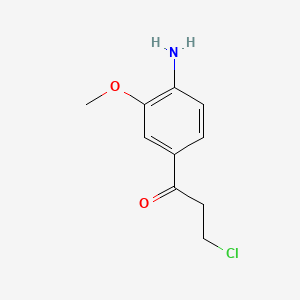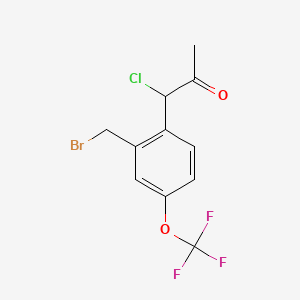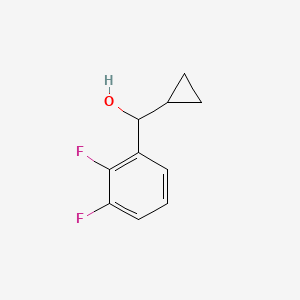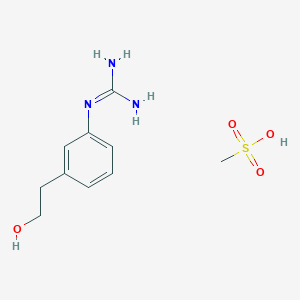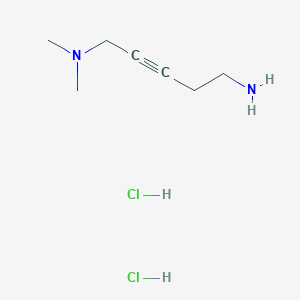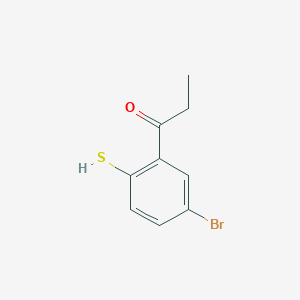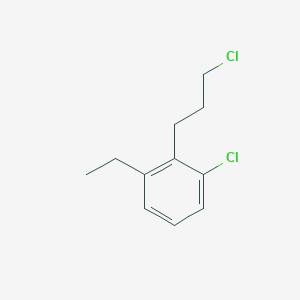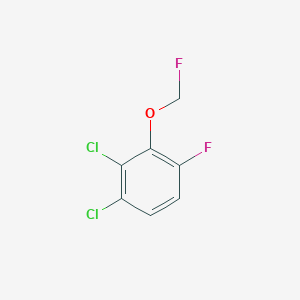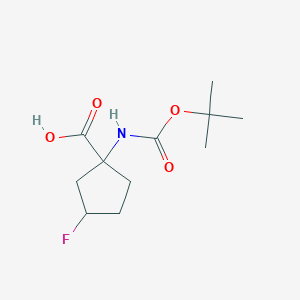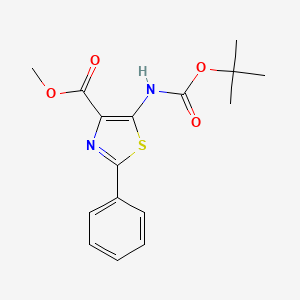![molecular formula C15H21NO4 B14046680 2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)
2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID: is a compound that features a tert-butyloxycarbonyl (BOC) protected amino group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID typically involves the protection of the amino group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of BOC-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur, where the BOC-protected amine reacts with electrophiles like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic synthesis, [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its BOC-protected amine group allows for selective reactions without interference from the amino group .
Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical reactions .
Industry: In the pharmaceutical industry, BOC-protected compounds are used in the development of drugs and other therapeutic agents. The protection of amino groups is crucial for the stability and reactivity of these compounds during drug synthesis .
Mechanism of Action
The mechanism of action of [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID involves the protection of the amino group by the BOC group. This protection prevents the amino group from participating in unwanted side reactions during chemical transformations. The BOC group can be removed under acidic conditions, revealing the free amine, which can then react with other molecules .
Comparison with Similar Compounds
2-(BOC-AMINO)ETHYL BROMIDE: Used in organic synthesis to introduce BOC-protective groups.
1-BOC-4-(2-AMINOETHYL)PIPERAZINE: Another BOC-protected compound used in peptide synthesis.
Uniqueness: [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID is unique due to its specific structure, which includes a phenyl-acetic acid moiety. This structure provides distinct reactivity and applications compared to other BOC-protected compounds .
Properties
IUPAC Name |
2-[4-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)12(16)8-10-4-6-11(7-5-10)9-13(17)18/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMALXADJFIGVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
